

Spectroscopic Profile of 4-Boc-2-oxopiperazine: A Technical Guide

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Compound of Interest

Compound Name: 4-Boc-2-Oxopiperazine

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Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for **4-Boc-2-oxopiperazine** (tert-butyl 2-oxo-4-piperazinecarboxylate). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available dataset for this specific molecule is not available, this guide presents expected values based on the analysis of closely related structures and general spectroscopic principles.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **4-Boc-2-oxopiperazine**. These values are estimations derived from spectroscopic data of similar Boc-protected piperazine and piperidine derivatives.

Table 1: Expected ¹H NMR Data for **4-Boc-2-oxopiperazine**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	2H	-CH ₂ -N(Boc)-
~3.4 - 3.6	m	2H	-N(H)-CH ₂ -
~3.2 - 3.4	s (broad)	2H	-CO-CH ₂ -N(Boc)-
~1.45	S	9H	-C(CH3)3



Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Expected ¹³C NMR Data for **4-Boc-2-oxopiperazine**

Chemical Shift (δ ppm)	Assignment
~168	C=O (amide)
~154	C=O (Boc)
~80	-C(CH3)3
~50-55	-CH ₂ -N(Boc)-
~45-50	-N(H)-CH₂-
~40-45	-CO-CH ₂ -N(Boc)-
~28	-C(CH3)3

Solvent: CDCl3

Table 3: Expected IR Absorption Data for **4-Boc-2-oxopiperazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~2975, 2930	Strong	C-H Stretch (alkyl)
~1690	Strong	C=O Stretch (Boc carbonyl)
~1670	Strong	C=O Stretch (amide carbonyl)
~1480, 1450	Medium	C-H Bend (alkyl)
~1365	Medium	C-H Bend (tert-butyl)
~1250, 1170	Strong	C-O Stretch (ester)

Table 4: Expected Mass Spectrometry Data for 4-Boc-2-oxopiperazine



m/z	lon
201.1239	[M+H] ⁺
223.1058	[M+Na]+
145.0820	[M-C ₄ H ₈ +H] ⁺ (loss of isobutylene)
101.0715	[M-Boc+H]+

Molecular Formula: C₉H₁₆N₂O₃[1] Molecular Weight: 200.23 g/mol [1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **4-Boc-2-oxopiperazine** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][3][4] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be between 4.0 and 5.0 cm.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.[5]
- Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent.[3] Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[3] The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3] A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired FID is subjected to a Fourier transform to convert the timedomain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy



- Sample Preparation (Thin Film Method): A small amount of solid **4-Boc-2-oxopiperazine** is dissolved in a volatile solvent like methylene chloride or acetone.[6] A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
- Data Acquisition: The salt plate is mounted in the sample holder of the FT-IR spectrometer.
 [6] A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

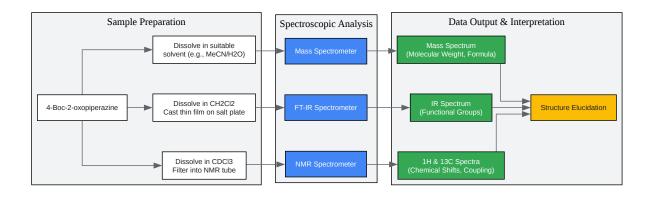
Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically after being separated by a chromatographic method like gas chromatography (GC) or liquid chromatography (LC). For a non-volatile compound like **4-Boc-2-oxopiperazine**, electrospray ionization (ESI) is a suitable method. The sample, dissolved in an appropriate solvent, is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]+ or [M+Na]+) are released into the gas phase.
- Mass Analysis: The generated ions are accelerated by an electric field and guided into a
 mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 [7]
- Detection: A detector at the end of the mass analyzer records the abundance of ions at each m/z value.[7] The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the calculation of the elemental composition.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.





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